molecular formula C5H6F3N3S B8318327 3-(3,3,3-Trifluoro-propyl)-[1,2,4]thiadiazol-5-ylamine

3-(3,3,3-Trifluoro-propyl)-[1,2,4]thiadiazol-5-ylamine

Cat. No.: B8318327
M. Wt: 197.18 g/mol
InChI Key: HBMQZAQNHRICRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,3,3-Trifluoro-propyl)-[1,2,4]thiadiazol-5-ylamine is a useful research compound. Its molecular formula is C5H6F3N3S and its molecular weight is 197.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H6F3N3S

Molecular Weight

197.18 g/mol

IUPAC Name

3-(3,3,3-trifluoropropyl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C5H6F3N3S/c6-5(7,8)2-1-3-10-4(9)12-11-3/h1-2H2,(H2,9,10,11)

InChI Key

HBMQZAQNHRICRT-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)C1=NSC(=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4,4,4-trifluoro-butyramidine hydrochloride (2.1 g, 0.012 mol) in methanol (10 mL) at 0° C. under vigorous stirring was added dropwise bromine (0.61 mL, 0.012 mol) and a 5.4M sodium methylate solution in methanol (4.4 mL, 0.012 mol) simultaneously over 30 min maintaining a slight bromine excess by color. To the resulting nearly colorless suspension was added dropwise a solution of potassium thiocyanate (1.16 g, 0.012 mol) in methanol (10 mL) over 10 min at 0-10° C. The resulting mixture was stirred for 2 h at 0-10° C. and filtered. The isolated material was washed with methanol and dried which afforded a brown solid which was purified by flash chromatography (150 g silica gel 60 5% methanol/diethyl ether) and crystallized from diethyl ether/hexanes which afforded 3-(3,3,3-trifluoro-propyl)-[1,2,4]thiadiazol-5-ylamine (1.43 g, 61%) as a brown oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.4 mL
Type
solvent
Reaction Step Three
Name
potassium thiocyanate
Quantity
1.16 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

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